ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate
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Overview
Description
Ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate is a complex organic compound that features a combination of pyrazole and triazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various fields such as medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole and triazole rings separately, followed by their coupling through a condensation reaction.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol.
Formation of Triazole Ring: The triazole ring is often synthesized through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Coupling Reaction: The final step involves the condensation of the pyrazole and triazole intermediates with ethyl 4-formylphenoxyacetate under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C19H22N6O3/c1-5-27-18(26)12-28-17-8-6-16(7-9-17)11-20-25-15(4)21-22-19(25)24-14(3)10-13(2)23-24/h6-11H,5,12H2,1-4H3/b20-11+ |
InChI Key |
IDYIPKAHDXOUHI-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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